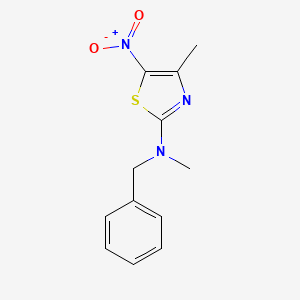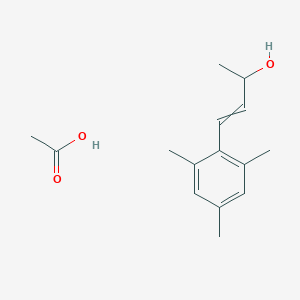
1,5-Diiodo-1,1,2,2,3,3,4,4,5,5-decamethylpentasilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Diiodo-1,1,2,2,3,3,4,4,5,5-decamethylpentasilane is a silicon-based compound characterized by the presence of two iodine atoms and ten methyl groups attached to a pentasilane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diiodo-1,1,2,2,3,3,4,4,5,5-decamethylpentasilane typically involves the iodination of a decamethylpentasilane precursor. One common method is the reaction of decamethylpentasilane with iodine in the presence of a catalyst such as aluminum chloride. The reaction is carried out under an inert atmosphere, typically at room temperature, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction mixture is usually purified by distillation or chromatography to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Diiodo-1,1,2,2,3,3,4,4,5,5-decamethylpentasilane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other halogens or functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction of the iodine atoms can yield the corresponding hydrosilane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents such as chlorine or bromine, and nucleophiles like alkoxides or amines.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include halogenated silanes or functionalized silanes.
Oxidation Reactions: Products include silanols or siloxanes.
Reduction Reactions: Products include hydrosilanes.
Aplicaciones Científicas De Investigación
1,5-Diiodo-1,1,2,2,3,3,4,4,5,5-decamethylpentasilane has several scientific research applications:
Materials Science: Used in the synthesis of silicon-based polymers and materials with unique electronic properties.
Organic Synthesis: Serves as a precursor for the synthesis of complex organosilicon compounds.
Biology and Medicine: Investigated for potential use in drug delivery systems and as imaging agents due to its unique structural properties.
Industry: Utilized in the production of high-performance coatings and adhesives.
Mecanismo De Acción
The mechanism of action of 1,5-Diiodo-1,1,2,2,3,3,4,4,5,5-decamethylpentasilane involves its ability to undergo various chemical transformations. The iodine atoms and methyl groups play a crucial role in determining the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Diiodo-1,1,2,2,3,3,4,4,5,5-decamethylpentasilane
- 1,5-Dibromo-1,1,2,2,3,3,4,4,5,5-decamethylpentasilane
- 1,5-Dichloro-1,1,2,2,3,3,4,4,5,5-decamethylpentasilane
Uniqueness
1,5-Diiodo-1,1,2,2,3,3,4,4,5,5-decamethylpentasilane is unique due to the presence of iodine atoms, which impart distinct reactivity compared to other halogenated derivatives. The iodine atoms make it more suitable for specific applications, such as in organic synthesis and materials science, where the reactivity of iodine is advantageous.
Propiedades
Número CAS |
89841-31-6 |
|---|---|
Fórmula molecular |
C10H30I2Si5 |
Peso molecular |
544.58 g/mol |
Nombre IUPAC |
bis[[iodo(dimethyl)silyl]-dimethylsilyl]-dimethylsilane |
InChI |
InChI=1S/C10H30I2Si5/c1-13(2,11)15(5,6)17(9,10)16(7,8)14(3,4)12/h1-10H3 |
Clave InChI |
NYUDLLFLIYZLHQ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)([Si](C)(C)[Si](C)(C)I)[Si](C)(C)[Si](C)(C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



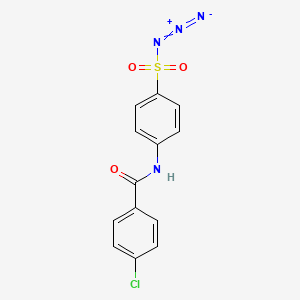

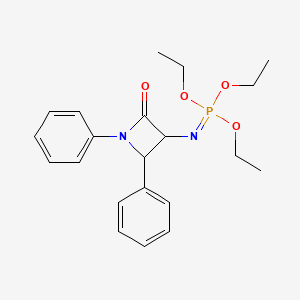


![1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(propan-2-yl)benzene](/img/structure/B14382320.png)
![1-[2-(Cyclopentylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B14382323.png)
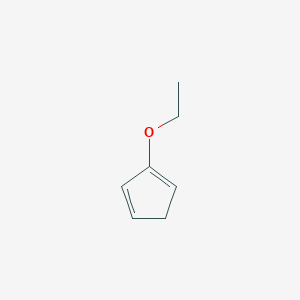
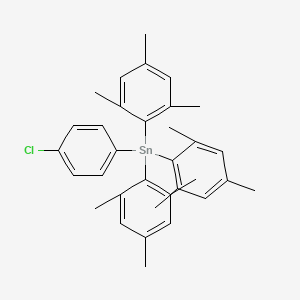
![1,1'-{5-[2-(1-Acetyl-1H-indol-5-yl)ethyl]-1H-indole-1,3-diyl}di(ethan-1-one)](/img/structure/B14382333.png)
